N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide
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Overview
Description
Molecular Structure Analysis
The InChI code for “N-(4-AMINO-2-METHYLPHENYL)ACETAMIDE” is 1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) . The InChI code for “N-(2-amino-4-methylphenyl)acetamide” is 1S/C9H12N2O/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
“N-(4-AMINO-2-METHYLPHENYL)ACETAMIDE” has a molecular weight of 164.21, and it is a solid . “N-(2-amino-4-methylphenyl)acetamide” also has a molecular weight of 164.21 and is a solid . The density of “N-(4-amino-2-methylphenyl)acetamide” is 1.163g/cm3, and it has a boiling point of 259.9ºC at 760mmHg .Scientific Research Applications
Anticancer Applications
The synthesis and biological evaluation of thiazole derivatives, including structures similar to N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide, have shown promise as anticancer agents. For example, one study synthesized and investigated the anticancer activity of 5-methyl-4-phenyl thiazole derivatives against human lung adenocarcinoma cells, demonstrating high selectivity and potential as anticancer compounds (Evren et al., 2019). Another study synthesized benzothiazole derivatives, indicating considerable anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of these compounds (Yurttaş et al., 2015).
Antimicrobial Properties
Research has also focused on the antimicrobial properties of thiazole derivatives. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, closely related to the chemical structure , have shown significant antioxidant activity, suggesting their potential for antimicrobial applications (Chkirate et al., 2019). Another study synthesized new thiazolidin-4-one derivatives and evaluated their potential as antimicrobial agents, indicating feasible applications in combating microbial infections (Baviskar et al., 2013).
Novel Synthesis and Therapeutic Potential
Additional research has explored novel synthesis methods and the therapeutic potential of related compounds. A study on the optoelectronic properties of thiazole-based polythiophenes suggests potential applications in material science and electronics, indirectly contributing to the broader understanding of thiazole derivatives' chemical properties and applications (Camurlu & Guven, 2015). Furthermore, the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors demonstrate the chemical versatility of thiazole derivatives and their potential in developing new cancer therapies (Shukla et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-5-9(6-4-7)10-11(14-8(2)16)17-12(13)15-10/h3-6H,1-2H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWNTCRNIUJPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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